REACTION_CXSMILES
|
[CH:1](=[C:8]1[C:12](=[O:13])[O:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:20])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-]>ClCC(Cl)(Cl)Cl>[Cl:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:10]1[C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:1]=[C:8]([C:12]([OH:11])=[O:13])[N:9]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C1N=C(OC1=O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
36 mmol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCC(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of 1 M HCl (50 ml)
|
Type
|
ADDITION
|
Details
|
Then, the mixture was basified by addition of NaOH (1M aqueous solution)
|
Type
|
CUSTOM
|
Details
|
the resulted layers were separated
|
Type
|
EXTRACTION
|
Details
|
This aqueous phase was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
finally the solvents were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |